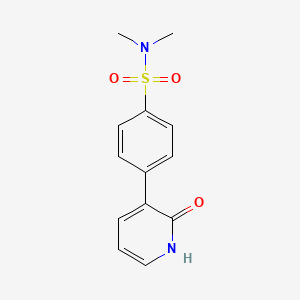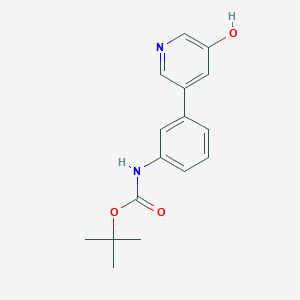
4-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-BOC-Aminophenyl)-2-hydroxypyridine (4-(3-BOC-AP)-2-HOP) is an organic compound with a molecular formula of C10H13NO3. It is a derivative of the amino acid tyrosine and is used in a variety of scientific research applications. 4-(3-BOC-AP)-2-HOP is a highly versatile compound, with a wide range of applications in scientific research, ranging from biochemical and physiological effects to laboratory experiments.
Applications De Recherche Scientifique
4-(3-BOC-AP)-2-HOP has a wide range of applications in scientific research, including biochemical and physiological effects, laboratory experiments, and drug development. 4-(3-BOC-AP)-2-HOP has been used in studies of enzyme-catalyzed reactions, protein-ligand interactions, and drug-target interactions. It has also been used as a substrate in enzyme assays and as an inhibitor of enzymes. Additionally, 4-(3-BOC-AP)-2-HOP has been used in studies of the biochemical and physiological effects of drugs, such as the effects of opioid agonists and antagonists on the central nervous system.
Mécanisme D'action
The mechanism of action of 4-(3-BOC-AP)-2-HOP is not well understood. However, it is believed that 4-(3-BOC-AP)-2-HOP acts as an inhibitor of enzymes, such as tyrosine kinase and cyclooxygenase-2. It has also been suggested that 4-(3-BOC-AP)-2-HOP may act as an agonist of G-protein coupled receptors, and may modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-AP)-2-HOP are not well understood. However, some studies have suggested that 4-(3-BOC-AP)-2-HOP may have anti-inflammatory and analgesic effects. Additionally, 4-(3-BOC-AP)-2-HOP has been shown to have anti-tumor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-BOC-AP)-2-HOP has several advantages when used in laboratory experiments. It is a highly versatile compound that can be used in a variety of scientific research applications. Additionally, 4-(3-BOC-AP)-2-HOP is relatively easy to synthesize and does not require additional purification steps. However, there are some limitations to using 4-(3-BOC-AP)-2-HOP in laboratory experiments. It is not well understood how 4-(3-BOC-AP)-2-HOP interacts with proteins and enzymes, and its effects on the biochemical and physiological processes of the body are not well understood.
Orientations Futures
There are several potential future directions for 4-(3-BOC-AP)-2-HOP research. These include further studies on the biochemical and physiological effects of 4-(3-BOC-AP)-2-HOP, as well as studies on its mechanism of action and its potential applications in drug development. Additionally, further research could be conducted on the synthesis of 4-(3-BOC-AP)-2-HOP and its use in laboratory experiments. Finally, further research could be conducted on the use of 4-(3-BOC-AP)-2-HOP in medical applications, such as the treatment of cancer, inflammation, and pain.
Méthodes De Synthèse
4-(3-BOC-AP)-2-HOP is synthesized through a chemical reaction of 4-aminophenol and 3-bromo-1-chloropropane in the presence of an acid catalyst. The reaction yields 4-(3-BOC-AP)-2-HOP and an acid byproduct. The reaction is typically carried out at room temperature and requires no additional purification steps.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyridin-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-17-14(19)10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQOAUFBZWZFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)
